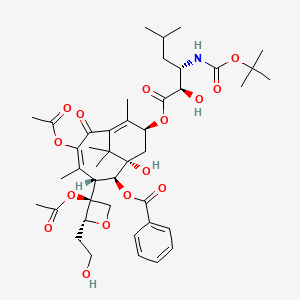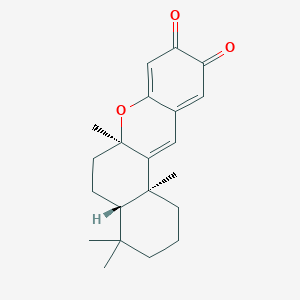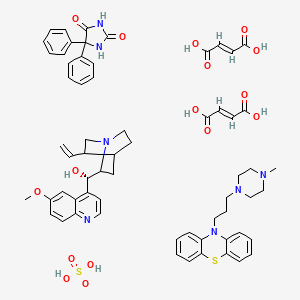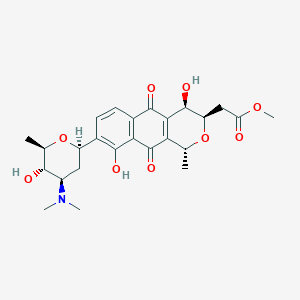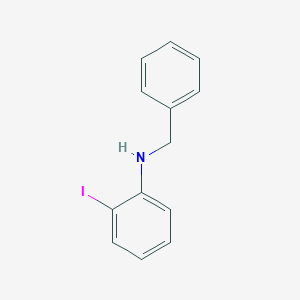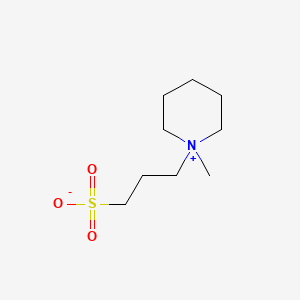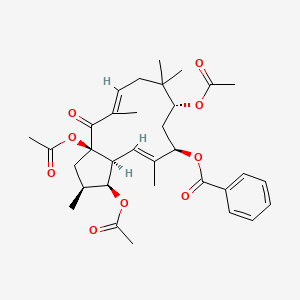
Pubescene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubescene A is a natural product found in Euphorbia hirsuta and Euphorbia platyphyllos with data available.
Aplicaciones Científicas De Investigación
Multidrug Resistance Reversing Activity Pubescene A, a macrocyclic jatrophane diterpene polyester, has been isolated from the Euphorbia pubescens plant. This compound demonstrates significant activity in reversing multidrug resistance (MDR) in mouse lymphoma cells. This finding is crucial as MDR is a major obstacle in cancer treatment. The effectiveness of this compound in this regard surpasses that of the positive control, verapamil, indicating its potential as a promising agent in combating MDR in cancer therapies (Valente et al., 2004).
Cancer Cell Growth Inhibition In another study, this compound exhibited moderate inhibitory effects on the growth of the NCI-H460 human lung cancer cell line. This suggests that this compound and related compounds could be valuable in developing new treatments for certain types of cancer. Notably, this compound did not significantly affect the mitogenic response of human lymphocytes to PHA, indicating a degree of selectivity in its action (Valente et al., 2003).
Antibacterial and Antitumor Properties Additional research on this compound reveals that it, along with other related compounds, shows moderate inhibitory effects on various human tumor cell lines, including MCF-7, NCI-H460, and SF-268. Moreover, some of these compounds also exhibit significant antibacterial activity against Staphylococcus aureus, expanding the potential applications of this compound in both oncology and infectious diseases (Valente et al., 2004).
Propiedades
Fórmula molecular |
C33H42O9 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate |
InChI |
InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(39-22(4)34)17-27(41-31(38)25-12-10-9-11-13-25)20(2)16-26-29(40-23(5)35)21(3)18-33(26,30(19)37)42-24(6)36/h9-14,16,21,26-29H,15,17-18H2,1-8H3/b19-14+,20-16+/t21-,26-,27+,28+,29-,33+/m0/s1 |
Clave InChI |
JSOAFQKLCNPXBN-BIUGUXEISA-N |
SMILES isomérico |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)OC(=O)C |
SMILES canónico |
CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)OC(=O)C |
Sinónimos |
pubescene A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




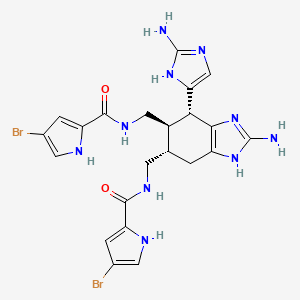
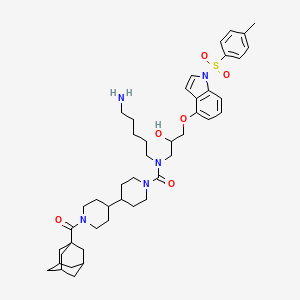
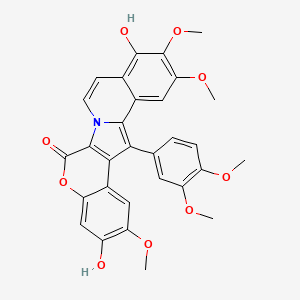
![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride](/img/structure/B1246845.png)
